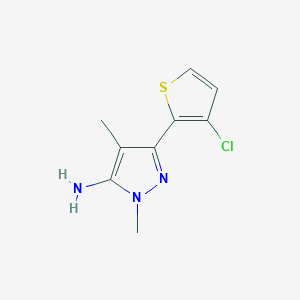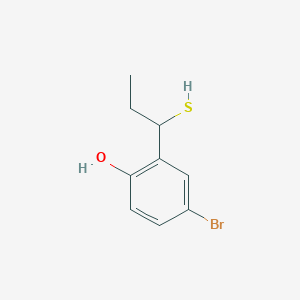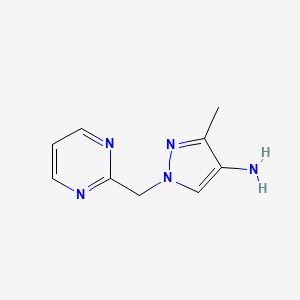![molecular formula C9H9FN4 B13067771 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine derivatives through halogenation reactions.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a pyrazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted derivatives that can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(5-Bromo-2-fluoropyridin-3-yl)ethanone: This compound features a bromine atom instead of an amine group, leading to different reactivity and applications.
3-Fluoropyridin-4-yl)methanol:
5-Amino-2-fluoropyridine: The presence of an amino group in the pyridine ring makes it a useful intermediate for various synthetic applications.
The uniqueness of this compound lies in its combination of fluoropyridine and pyrazole moieties, providing a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C9H9FN4 |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
1-[(5-fluoropyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-1-7(2-12-3-8)5-14-6-9(11)4-13-14/h1-4,6H,5,11H2 |
Clave InChI |
PCTAZHBXSKUXAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)


![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)



![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)




